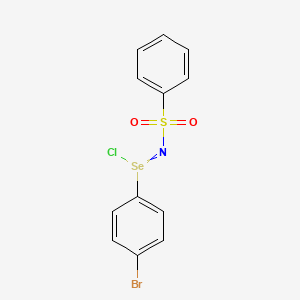
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride is a complex organic compound that combines elements of sulfur, bromine, and selenium within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and in-line monitoring can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler forms, often involving the removal of halogen or selenium atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl, bromine, and selenium groups into target molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride involves its interaction with molecular targets through its sulfonyl, bromine, and selenium groups. These interactions can inhibit enzyme activity, alter protein function, or modify cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A simpler analog used in similar reactions but lacks the bromine and selenium components.
Tosyl chloride: Another sulfonyl chloride derivative, often preferred for its solid-state at room temperature and ease of handling.
Seleninyl chloride: Contains selenium but lacks the sulfonyl and bromine groups.
Uniqueness
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride is unique due to its combination of sulfonyl, bromine, and selenium groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
53531-55-8 |
|---|---|
Formule moléculaire |
C12H9BrClNO2SSe |
Poids moléculaire |
425.6 g/mol |
InChI |
InChI=1S/C12H9BrClNO2SSe/c13-10-6-8-12(9-7-10)19(14)15-18(16,17)11-4-2-1-3-5-11/h1-9H |
Clé InChI |
VWQOZTSTWQVYGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N=[Se](C2=CC=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





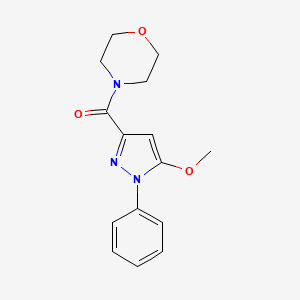
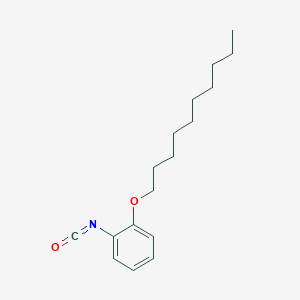
![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

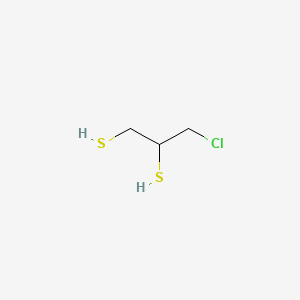
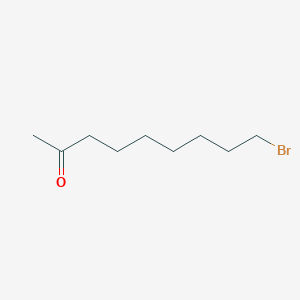
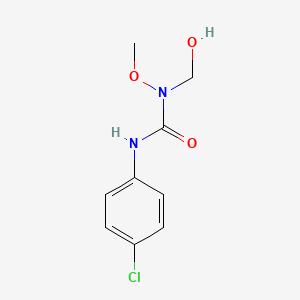
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)

![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)

